2-[2,4-Dioxo-5-(propan-2-yl)-1,3-oxazolidin-3-yl]acetic acid is a compound of significant interest in organic chemistry and medicinal research. This compound features a unique oxazolidinone structure, which is characterized by its potential biological activities and applications in various fields, including pharmaceuticals.
This compound can be synthesized through specific chemical reactions involving oxazolidine derivatives and acetic acid. The synthesis typically requires controlled conditions to achieve the desired product with high yield and purity. It is available for purchase from chemical suppliers, indicating its relevance in research and industrial applications.
The compound falls under the category of oxazolidinones, which are known for their diverse biological activities. It is classified as a carboxylic acid due to the presence of the acetic acid moiety in its structure.
The synthesis of 2-[2,4-Dioxo-5-(propan-2-yl)-1,3-oxazolidin-3-yl]acetic acid generally involves the following methods:
The synthesis process often requires careful monitoring of reaction parameters such as temperature, solvent choice, and reaction time to maximize efficiency and minimize by-products.
The molecular formula of 2-[2,4-Dioxo-5-(propan-2-yl)-1,3-oxazolidin-3-yl]acetic acid is , with a molecular weight of 201.18 g/mol. The structural representation includes:
| Property | Value |
|---|---|
| Molecular Formula | C8H11NO5 |
| Molecular Weight | 201.18 g/mol |
| IUPAC Name | 2-(2,4-dioxo-5-propan-2-yl-1,3-oxazolidin-3-yl)acetic acid |
| InChI | InChI=1S/C8H11NO5/c1-4(2)6-7(12)9(3-5(10)11)8(13)14-6/h4,6H,3H2,1-2H3,(H,10,11) |
| InChI Key | VHOLJNMVUZLWFO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1C(=O)N(C(=O)O1)CC(=O)O |
The compound can undergo several chemical reactions:
The specific conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure desired outcomes. The major products depend on the reagents and conditions used during the reactions.
The mechanism of action for 2-[2,4-Dioxo-5-(propan-2-yl)-1,3-oxazolidin-3-yl]acetic acid likely involves interactions with molecular targets within biological systems. These interactions may include:
Research into these mechanisms is ongoing to better understand its potential therapeutic applications.
The compound exhibits typical characteristics associated with dioxo compounds and carboxylic acids:
Key chemical properties include:
| Property | Value |
|---|---|
| Solubility | Soluble in polar solvents |
| Stability | Stable under standard conditions |
| Reactivity | Reactive towards oxidizing/reducing agents |
2-[2,4-Dioxo-5-(propan-2-yl)-1,3-oxazolidin-3-yl]acetic acid has several significant applications:
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: